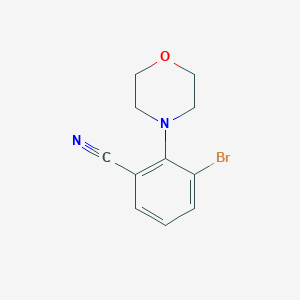

3-Bromo-2-morpholinobenzonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-2-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c12-10-3-1-2-9(8-13)11(10)14-4-6-15-7-5-14/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGUCTHVZAGVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Bromo 2 Morpholinobenzonitrile and Its Analogues

De Novo Synthetic Routes for the 3-Bromo-2-morpholinobenzonitrile Core Structure

The creation of the this compound core structure from basic starting materials is a multi-step process that requires precise control over reaction conditions to achieve the target molecule with high purity and yield.

The introduction of a bromine atom at a specific position on the benzonitrile (B105546) ring is a critical step in the synthesis of this compound. Electrophilic aromatic substitution is the most common method for preparing aryl bromides. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the benzene (B151609) ring.

The cyano group (-CN) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta-position. vaia.com Therefore, direct bromination of benzonitrile would primarily yield 3-bromobenzonitrile. vaia.comcdhfinechemical.com To achieve the desired 3-bromo-2-substituted pattern, the directing effects of other substituents must be considered. For instance, in the synthesis of related compounds like 3-bromo-4-isobutyloxyphenyl carbothioamide, bromination is carried out on a precursor like 4-hydroxybenzonitrile. researchgate.net

Various brominating agents can be employed, including molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), or N-bromosuccinimide (NBS). nih.govlibretexts.org The choice of reagent and reaction conditions can influence the selectivity of the bromination. For example, zeolites and tetraalkylammonium tribromides have been used to achieve high para-selectivity in the bromination of certain aromatic compounds. nih.gov

A general mechanism for electrophilic aromatic bromination involves the generation of a highly electrophilic bromine species, which then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.govlibretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product. libretexts.org

Table 1: Common Brominating Agents and Their Applications

| Brominating Agent | Catalyst/Conditions | Substrate Type | Selectivity |

|---|---|---|---|

| Br₂ | FeBr₃ | Benzene and derivatives | General |

| N-Bromosuccinimide (NBS) | Silica gel or light | Activated aromatic rings, benzylic positions | Varies with substrate and conditions |

| Tetraalkylammonium tribromides | - | Phenols | High para-selectivity |

The introduction of the morpholine (B109124) moiety onto the benzonitrile core is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. youtube.com In this type of reaction, a nucleophile, in this case, morpholine, displaces a leaving group, such as a halogen, on the aromatic ring.

For the synthesis of this compound, a plausible route involves the reaction of a di-substituted benzonitrile, such as 2,3-dihalobenzonitrile or a 2-halo-3-nitrobenzonitrile, with morpholine. The presence of an electron-withdrawing group, like the cyano group and potentially a nitro group, ortho or para to the leaving group facilitates the attack of the nucleophile by stabilizing the intermediate Meisenheimer complex. youtube.com

The reaction kinetics of nucleophilic substitution with morpholine have been studied on various aromatic substrates, indicating that the reaction is influenced by the nature of the solvent and the amine. researchgate.net The reaction typically proceeds via a two-step addition-elimination mechanism. youtube.com

The cyano group can be introduced onto the aromatic ring through several methods, collectively known as cyanation. wikipedia.org One of the classical methods is the Rosenmund-von Braun reaction, which involves the treatment of an aryl halide with stoichiometric copper(I) cyanide at elevated temperatures. google.com

More modern approaches utilize palladium or nickel-catalyzed cyanation reactions, which offer milder reaction conditions and broader substrate scope. wikipedia.orgorganic-chemistry.org These reactions typically employ a cyanide source, such as potassium cyanide (KCN), sodium cyanide (NaCN), or zinc cyanide (Zn(CN)₂), and a palladium or nickel catalyst with appropriate ligands. wikipedia.orgorganic-chemistry.org The catalytic cycle is believed to proceed through a Pd(0)/Pd(II) pathway. wikipedia.org

Another important method is the Sandmeyer reaction, where an aniline (B41778) derivative is converted to a diazonium salt, which is then treated with a cyanide salt, often in the presence of a copper catalyst, to yield the corresponding benzonitrile. wikipedia.org

Table 2: Common Cyanation Methods

| Method | Reagents | Substrate | Key Features |

|---|---|---|---|

| Rosenmund-von Braun Reaction | CuCN | Aryl Halide | High temperatures, stoichiometric copper |

| Palladium-catalyzed Cyanation | Pd catalyst, KCN/Zn(CN)₂ | Aryl Halide/Triflate | Milder conditions, broad scope |

| Nickel-catalyzed Cyanation | Ni catalyst, Zn(CN)₂ | Aryl Halide | Avoids precious metals |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

The mechanism of electrophilic aromatic halogenation, such as bromination, is well-established. msu.edu It proceeds through a two-step process:

Formation of the electrophile: A Lewis acid catalyst, like FeBr₃, polarizes the Br-Br bond in molecular bromine, creating a more potent electrophile. libretexts.orglibretexts.org

Attack and rearomatization: The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate (arenium ion). nih.govlibretexts.org A base then removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring. libretexts.org

The regioselectivity of the reaction is determined by the stability of the arenium ion intermediate, which is influenced by the electronic effects of the substituents on the ring. youtube.com

The formation of the carbon-nitrogen bond between the benzonitrile ring and the morpholine moiety is a key step. In the context of nucleophilic aromatic substitution, this bond is formed through the attack of the nitrogen atom of morpholine on the electron-deficient carbon of the aromatic ring.

In recent years, transition-metal-catalyzed C-N bond-forming reactions have gained prominence as powerful tools in organic synthesis. nih.gov While not directly applied in a standard SNAᵣ for morpholine introduction in this specific case, understanding these catalytic pathways is relevant for the synthesis of analogues. These reactions, often involving palladium, copper, or rhodium catalysts, can proceed through various mechanisms, including reductive elimination from a metal-amido complex or via the formation of metal-nitrenoid intermediates. nih.gov

For instance, rhodium- and iridium-catalyzed C-H amination reactions using organic azides as the nitrogen source have been developed. nih.gov These reactions proceed via a chelation-assisted metallacycle formation, followed by C-N bond formation through the insertion of an imido moiety into the metal-carbon bond. nih.gov

Advanced Synthetic Methodologies

The synthesis of functionalized benzonitriles such as this compound often requires advanced methods that offer high efficiency, selectivity, and functional group tolerance. These methodologies are critical for accessing complex molecular architectures.

Transition-Metal-Catalyzed Cross-Coupling Reactions in Benzonitrile Synthesis

Transition-metal catalysis, particularly with palladium, has become the most prevalent and effective method for the synthesis of benzonitriles from aryl halides. rsc.org This approach is a significant improvement over traditional methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide. nih.gov The palladium-catalyzed cyanation of aryl halides and pseudohalides offers milder reaction conditions and superior functional group compatibility. nih.govnih.gov

The catalytic cycle for palladium-catalyzed cyanation is well-understood but can be hampered by the cyanide anion, which can poison the palladium catalyst at various stages of the cycle. nih.gov This has led to the development of highly specialized ligands and cyanide sources to mitigate catalyst deactivation. One of the primary challenges is the introduction of the cyanide group onto the aromatic ring. For a substrate like this compound, the key step would involve the cyanation of a 2,3-disubstituted benzene ring.

Modern protocols often utilize palladium precatalysts, such as palladacycles, which have proven to be more effective than traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ that require in-situ activation. nih.gov The choice of cyanide source is also critical; while zinc cyanide (Zn(CN)₂) is widely used, non-toxic and environmentally benign sources like potassium hexacyanoferrate (K₄[Fe(CN)₆]) have gained prominence. nih.govnih.govthieme-connect.de These reactions can be performed in various solvents, including aqueous media, which enhances the practicality and safety of the procedure. mit.edu

Below is a table summarizing various palladium-catalyzed cyanation systems applicable to the synthesis of benzonitriles from aryl bromides.

| Catalyst / Precatalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Key Features | Reference |

| Pd(OAc)₂ | dppf | Formamide | N/A (Microwave) | N/A | Cyanide-free approach; effective for aryl iodides. | nih.gov |

| Palladacycle P1 | L1 (a biarylphosphine) | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 120 | Highly effective for (hetero)aryl chlorides and bromides. | nih.gov |

| Pd(OAc)₂ | 2-di-tert-butylphosphino-2′-isopropoxy-1,1′-binaphthyl | K₄[Fe(CN)₆] | t-BuOH/H₂O | N/A | Effective for unreactive aryl chlorides. | nih.gov |

| Palladacycle P1 | L1 (a biarylphosphine) | Zn(CN)₂ | H₂O/THF | rt - 40 | Mild, low-temperature conditions; broad substrate scope including triflates. | mit.edu |

| Pd(OAc)₂ | XPhos | K₄[Fe(CN)₆]·3H₂O | t-BuOH/H₂O | 40 | Optimized for aryl pentafluorobenzenesulfonates and nonaflates. | thieme-connect.de |

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced, requires the use of stereoselective synthetic methods. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a target molecule. ethz.ch This can be achieved through several key strategies:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as chiral amino acids or sugars, to introduce stereocenters into the final product. ethz.ch For analogues of this compound, one could envision starting with a chiral, substituted morpholine derived from a natural product.

Chiral Auxiliaries: An enantiopure auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed.

Catalytic Enantioselective Synthesis: This is often the most efficient method, where a substoichiometric amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product. ethz.ch

While specific examples for the stereoselective synthesis of this compound analogues are not prominent in the literature, general principles can be applied. For instance, a chiral ligand could be used in a transition-metal-catalyzed cross-coupling reaction to achieve atroposelective synthesis if the substitution pattern around the biaryl bond leads to hindered rotation. Alternatively, if a chiral center exists on the morpholine ring, a diastereoselective reaction could be designed. The high 1,3-anti stereoselectivity observed in the cross-coupling of chiral bromoallenes with organocuprates demonstrates how a stereocenter on a substrate can direct the outcome of a coupling reaction to form enantiomerically enriched products. nih.gov Such a strategy could be hypothetically extended to create analogues with chiral quaternary centers.

Scale-Up Considerations and Process Optimization

Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges that must be addressed through process optimization. For the synthesis of this compound, particularly via palladium-catalyzed cyanation, several factors are critical for a successful scale-up.

Key Optimization Parameters:

Catalyst Loading and Cost: Palladium catalysts and specialized phosphine (B1218219) ligands are expensive. Process optimization aims to minimize the catalyst loading (mol %) without significantly impacting reaction time or yield. Catalyst recycling strategies may also be explored.

Reagent Handling and Safety: The use of cyanide sources, even less toxic ones like K₄[Fe(CN)₆], requires strict handling protocols on a large scale to prevent exposure and environmental contamination. nih.gov The need for rigorously anhydrous conditions for some methods can be a significant hurdle in industrial settings, making protocols that use aqueous media more attractive. nih.govmit.edu

Reaction Conditions: Temperature, pressure, reaction time, and mixing efficiency must be carefully controlled in large reactors to ensure consistent product quality and to manage the exothermic nature of some reactions. Mild reaction conditions (lower temperatures and pressures) are generally safer and more energy-efficient. thieme-connect.demit.edu

Solvent Selection and Recovery: The choice of solvent impacts reaction performance, product isolation, and environmental footprint. Solvents like dioxane are effective but raise safety and environmental concerns, prompting a search for greener alternatives. Efficient solvent recovery and recycling systems are essential for cost-effective and sustainable manufacturing.

Purification: Developing a robust, scalable, and cost-effective purification method (e.g., crystallization vs. chromatography) is crucial. The method must consistently deliver the product with the required purity.

Process Reproducibility: Cross-coupling reactions involving cyanide have a reputation for being irreproducible. nih.gov Identifying and controlling critical process parameters is essential to ensure batch-to-batch consistency, which is a cornerstone of industrial chemical manufacturing.

Optimizing these factors is key to developing a synthesis that is not only scientifically sound but also economically viable, safe, and environmentally responsible on an industrial scale.

Investigations into the Biological Activity of 3 Bromo 2 Morpholinobenzonitrile

In Vitro Biological Screening and Phenotypic Assays

The initial phase of investigating a novel compound like 3-Bromo-2-morpholinobenzonitrile would involve in vitro screening to identify any observable effects on cells.

Assessment of Cell-Based Activity Profiles

A primary step in this process is the evaluation of antiproliferative activity. This involves exposing various cancer cell lines to the compound and measuring its effect on their growth and viability. Such assays are crucial in the early stages of anticancer drug discovery. However, no studies detailing the antiproliferative profile of this compound against any cell line have been reported.

Identification of Broad-Spectrum Biological Effects

Beyond cancer, compounds are often screened for other potential therapeutic properties. This can include testing for antimicrobial activity against a panel of bacteria and fungi, or for antioxidant properties, which measure the compound's ability to neutralize harmful free radicals. For the class of brominated compounds and morpholine-containing structures, such activities are sometimes observed. researchgate.netresearchgate.net Nevertheless, specific data for this compound in these areas is absent from the current scientific record.

Target Identification and Mechanistic Elucidation at the Molecular Level

Once a biological activity is identified, the subsequent and more intricate phase of research is to understand how the compound exerts its effects at a molecular level.

Enzyme Assays and Ligand-Receptor Binding Studies

This stage of investigation seeks to identify the specific biomolecules, such as enzymes or receptors, with which the compound interacts. Techniques like enzyme inhibition assays or ligand-receptor binding studies are employed to pinpoint these molecular targets. For instance, many therapeutic agents function by inhibiting key enzymes in disease-related pathways. researchgate.netnih.gov Without initial activity data, these targeted studies on this compound have not been undertaken or published.

Cellular Pathway Analysis

Understanding which cellular signaling pathways are modulated by a compound provides deeper insight into its mechanism of action. For example, the Nrf2/HO-1 pathway is a critical cellular stress response pathway that is often studied for its role in antioxidant and anti-inflammatory processes. nih.govnih.gov Activation or inhibition of such pathways can have significant biological consequences. There is currently no evidence to suggest that this compound has been evaluated for its effects on the Nrf2/HO-1 pathway or any other cellular signaling cascade.

Investigation of Molecular Interactions and Binding Modes

To visualize how a compound interacts with its molecular target, computational methods like molecular docking and simulation are often used. These techniques can predict the binding mode and the specific amino acid interactions that stabilize the compound within the active site of a protein. This information is invaluable for the rational design of more potent and selective derivatives. The absence of an identified biological target for this compound precludes such in-silico investigations.

Preclinical In Vivo Studies in Relevant Animal Models (non-human, non-clinical)

Pharmacological Characterization in Disease Models

No publicly available data from in vivo studies detailing the pharmacological effects of this compound in any animal models of disease could be identified. Research into structurally related fields, such as 3-bromo isoquinoline (B145761) derivatives, has shown potential for analgesic and anti-inflammatory properties in animal models. jptcp.com However, it is crucial to note that these findings cannot be extrapolated to predict the activity of this compound, as minor structural changes can lead to vastly different biological effects.

Biomarker Discovery and Validation in Preclinical Settings

The process of identifying and validating biomarkers—measurable indicators of a biological state or condition—is a key component of preclinical research. It allows scientists to monitor the effects of a compound and predict its therapeutic response. Without any reported in vivo studies for this compound, there is no corresponding research on biomarker discovery or validation in preclinical settings.

Comparative Biological Activity Analysis with Structurally Related Compounds

A comparative analysis of the biological activity of this compound with its structural analogs is hampered by the lack of data on the primary compound. While research exists on various substituted benzonitriles and morpholine-containing compounds, a direct comparison is not feasible without established in vivo data for this compound.

For context, studies on other benzonitrile (B105546) derivatives have explored a range of biological activities. For instance, certain chalcone-based benzonitriles have been investigated for their potential as antibacterial and anticancer agents. However, the specific combination of a bromo- group at the 3-position and a morpholino- group at the 2-position of the benzonitrile scaffold creates a unique chemical entity. Its biological profile remains to be elucidated through dedicated preclinical research.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 3 Bromo 2 Morpholinobenzonitrile Analogues

Design Principles for SAR Studies on Halogenated Benzonitrile-Morpholine Scaffolds

The design of effective SAR studies for this class of compounds hinges on a systematic exploration of how different chemical features contribute to their biological effects.

Exploration of Substituent Effects on Biological Efficacy

The nature and position of substituents on the benzonitrile (B105546) ring, as well as modifications to the morpholine (B109124) group, play a crucial role in determining the biological efficacy of these analogues. Halogen atoms, such as the bromine in the parent compound, are known to influence a molecule's lipophilicity, electronic properties, and potential for halogen bonding, all of which can significantly impact target binding.

For instance, in related series of substituted benzonitriles, the position of halogen substitution has been shown to be critical for activity. Studies on herbicidal benzonitriles have indicated that substitution at the 2 and 6 positions of the benzene (B151609) ring often leads to the highest activity. Furthermore, the type of halogen can modulate efficacy, with different halogens imparting distinct electronic and steric effects.

Conformational Analysis and its Impact on Activity

The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical determinant of its biological activity. For 3-bromo-2-morpholinobenzonitrile analogues, the relative orientation of the benzonitrile and morpholine rings can significantly affect how the molecule interacts with its biological target.

Conformational analysis helps in understanding the energetically favorable shapes a molecule can adopt. For morpholine-containing compounds, the chair conformation is often predominant. The orientation of substituents on both the benzonitrile and morpholine rings can be either axial or equatorial, and these different spatial arrangements can lead to vastly different biological outcomes. For example, in a study of 2,4-disubstituted morpholines, the size of the morpholine ring and the spatial arrangement of substituents were found to be important for affinity to the dopamine (B1211576) D4 receptor. nih.govresearchgate.net

Development and Application of 2D-QSAR Models

2D-QSAR models provide a quantitative framework for understanding the relationship between the chemical structure and biological activity of a series of compounds. These models use calculated molecular descriptors to predict the activity of new, unsynthesized analogues.

Physicochemical Descriptors and Their Correlation with Biological Response

A wide array of physicochemical descriptors can be used in 2D-QSAR studies to represent different aspects of a molecule's structure. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These describe the electronic properties of a molecule, such as the distribution of charges and the ability to participate in electronic interactions. Examples include Hammett constants, which quantify the electron-donating or -withdrawing ability of substituents, and molecular orbital energies like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Taft steric parameters and molar refractivity are common examples.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes. The partition coefficient (logP) is the most widely used hydrophobic descriptor.

A hypothetical 2D-QSAR study on a series of this compound analogues might reveal that increased lipophilicity at a certain position and the presence of an electron-withdrawing group on the benzonitrile ring are positively correlated with biological activity.

Below is an interactive data table showcasing hypothetical data for a series of this compound analogues and their correlation with biological activity.

| Compound ID | Substituent (R) | logP | Electronic Parameter (σ) | Steric Parameter (Es) | Biological Activity (IC50, µM) |

| 1 | H | 2.5 | 0.00 | 1.24 | 10.5 |

| 2 | 4-Cl | 3.2 | 0.23 | 0.27 | 5.2 |

| 3 | 4-F | 2.7 | 0.06 | 0.78 | 8.1 |

| 4 | 4-CH3 | 3.0 | -0.17 | 0.00 | 9.8 |

| 5 | 3-NO2 | 2.3 | 0.71 | -0.51 | 2.1 |

Note: This data is hypothetical and for illustrative purposes only.

Statistical Validation of QSAR Models

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. Key statistical parameters include:

Correlation Coefficient (r²): This measures the goodness of fit of the model to the training data. A value closer to 1 indicates a better fit.

Cross-validated Correlation Coefficient (q²): This is a measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method. A q² value greater than 0.5 is generally considered indicative of a robust model.

External Validation (r²_pred): The model's ability to predict the activity of an external test set of compounds that were not used in model development. This is the most stringent test of a QSAR model's predictive power.

Computational Structure-Based Drug Design Insights

When the three-dimensional structure of the biological target is known, computational structure-based drug design can provide powerful insights for the development of new drugs.

Elucidation of Ligand-Target Recognition Elements

Molecular docking simulations can be used to predict the binding mode of this compound analogues within the active site of their target protein. These simulations can reveal key interactions, such as:

Hydrogen Bonds: The morpholine oxygen acting as a hydrogen bond acceptor with a specific amino acid residue.

Hydrophobic Interactions: The phenyl ring fitting into a hydrophobic pocket.

Halogen Bonds: The bromine atom forming a favorable interaction with a carbonyl oxygen or other electron-rich group in the binding site.

These insights are crucial for understanding the molecular basis of the compound's activity.

Rational Design of Optimized Analogues

The knowledge gained from SAR, QSAR, and computational studies can be applied to the rational design of new, optimized analogues. For example, if CoMFA and CoMSIA maps indicate that a larger, more electron-withdrawing group is preferred at a certain position on the phenyl ring, new compounds can be synthesized with these modifications.

Similarly, if docking studies reveal an unoccupied pocket in the binding site, the ligand can be extended to fill this space, potentially increasing binding affinity and potency. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-bromo-2-hydroxybenzonitrile |

Advanced Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation Approaches

Molecular Docking for Ligand-Protein Interactions

No molecular docking studies involving 3-Bromo-2-morpholinobenzonitrile have been reported. Such studies would be instrumental in predicting its binding affinity and mode of interaction with various protein targets, offering insights into its potential biological activities.

Molecular Dynamics Simulations to Understand Binding Stability

There are no published molecular dynamics simulations for this compound. These simulations would be necessary to assess the stability of any potential ligand-protein complexes and to understand the dynamic behavior of the compound within a biological environment.

Quantum Chemical Characterization

Electronic Structure Calculations (e.g., DFT studies)

No quantum chemical calculations, including Density Functional Theory (DFT) studies, have been published for this compound. These calculations would provide fundamental information about its electronic structure, molecular orbitals, and spectroscopic properties.

Reactivity Predictions and Reaction Pathway Mapping

There is no available research on the reactivity predictions or reaction pathway mapping of this compound based on computational models. This type of analysis would help in understanding its chemical stability and potential metabolic fate.

In Silico Prediction of Pharmacokinetic Profiles

No in silico predictions of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound have been reported in the literature. These predictions are crucial for the early-stage assessment of a compound's drug-likeness.

Dear User,

Following a comprehensive search for scholarly and scientific data, it has been determined that there is no publicly available information regarding the advanced computational and theoretical chemistry studies of the specific compound This compound .

The executed searches for "this compound" in combination with terms such as "absorption and distribution modeling," "metabolic stability prediction," "enzyme interaction prediction," "artificial intelligence," "machine learning," "predictive analytics," and "generative chemistry models" did not yield any relevant results for this particular molecule.

While information was found for structurally related compounds such as 3-bromo-2-methoxybenzonitrile (B1521028) and 3-bromo-2-hydroxybenzonitrile, your strict instructions to focus solely on this compound and adhere to the specified outline prevent the inclusion of this data. The available scientific literature does not currently cover the specific computational and theoretical analyses requested for this compound.

Therefore, it is not possible to generate the article with the requested content for the following sections and subsections:

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Generative Chemistry Models for Novel Structural Variations

We are committed to providing accurate and scientifically sound content, and in this instance, the foundational research data required to fulfill your request is not present in the public domain.

Future Research Trajectories and Preclinical Drug Discovery Prospects

Strategic Development of 3-Bromo-2-morpholinobenzonitrile as a Preclinical Candidate

The strategic development of this compound into a viable preclinical candidate necessitates a comprehensive approach. This involves detailed lead optimization, where the core structure of the molecule is systematically modified to enhance its pharmacological properties. Key parameters such as potency, selectivity, and pharmacokinetic profile are meticulously assessed.

A critical aspect of this stage is the establishment of a robust structure-activity relationship (SAR) profile. By synthesizing and testing a series of analogues, researchers can identify the key structural motifs responsible for the compound's biological activity. This data-driven approach allows for the rational design of molecules with improved efficacy and reduced off-target effects.

| Parameter | Description | Importance in Preclinical Development |

| Potency | The concentration of the compound required to produce a specific biological effect. | Higher potency can lead to lower required doses and potentially fewer side effects. |

| Selectivity | The ability of the compound to interact with its intended biological target over other targets. | High selectivity is crucial for minimizing off-target effects and improving the safety profile. |

| Pharmacokinetics | The study of how the body absorbs, distributes, metabolizes, and excretes the compound (ADME). | Understanding ADME properties is essential for determining the appropriate dosing regimen and ensuring the compound reaches its target in sufficient concentrations. |

| Structure-Activity Relationship (SAR) | The relationship between the chemical structure of a molecule and its biological activity. | A well-defined SAR guides the optimization of the lead compound to improve its drug-like properties. |

Exploration of Novel Therapeutic Indications based on Preclinical Findings

Initial preclinical findings for this compound will be instrumental in identifying and exploring novel therapeutic indications. A deep understanding of the compound's mechanism of action at the molecular level can unveil new possibilities for its application in various disease contexts. For instance, if the compound is found to modulate a specific signaling pathway, it could be investigated for any disease where that pathway is dysregulated.

This exploration is often guided by a combination of in vitro and in vivo studies. High-throughput screening against a panel of disease-relevant cell lines can provide initial clues. Subsequent validation in animal models of disease is then necessary to confirm the therapeutic potential and establish a proof-of-concept for a new indication.

Development of Advanced In Vitro Systems for Efficacy Evaluation (e.g., organoids, organ-on-a-chip)

To bridge the gap between traditional 2D cell cultures and complex in vivo systems, the development and utilization of advanced in vitro models are paramount for evaluating the efficacy of this compound. Technologies like organoids and organ-on-a-chip offer a more physiologically relevant environment to study the compound's effects.

Organoids , which are three-dimensional cell cultures that mimic the architecture and function of specific organs, can provide valuable insights into how the compound might behave in a human-like tissue environment. sciltp.comOrgan-on-a-chip technology takes this a step further by creating microfluidic devices that recapitulate the dynamic microenvironment of human organs, allowing for the study of drug responses in a more controlled and human-relevant setting. nih.govnih.govuminho.pt These advanced models can be particularly useful for assessing both the efficacy and potential toxicity of this compound in a more predictive manner than traditional preclinical models. uminho.ptswissbiotech.org

| In Vitro System | Description | Advantages for Efficacy Evaluation |

| Organoids | Self-organizing 3D cell cultures that mimic the structure and function of an organ. sciltp.com | Provide a more physiologically relevant context for drug testing compared to 2D cultures. |

| Organ-on-a-chip | Microfluidic devices containing living cells that recreate the functions of human organs. nih.govnih.govuminho.pt | Allow for the study of drug responses in a dynamic and controlled microenvironment, offering a potential alternative to animal testing. nih.gov |

Interdisciplinary Research Collaborations for Translational Studies

The successful translation of this compound from a preclinical candidate to a clinical reality hinges on effective interdisciplinary research collaborations. Bringing together experts from various fields is essential to address the multifaceted challenges of drug development.

Chemists are needed for the synthesis and optimization of the compound. Biologists and pharmacologists are crucial for elucidating its mechanism of action and evaluating its efficacy and safety. Furthermore, collaboration with clinicians is vital to ensure that the preclinical research is aligned with the needs of patients and to facilitate the design of future clinical trials. Such collaborations foster innovation and accelerate the translation of promising laboratory findings into tangible therapeutic benefits.

Opportunities in Chemical Probe Development for Biological Systems

Beyond its direct therapeutic potential, this compound could also serve as a valuable tool for basic biological research in the form of a chemical probe. A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway.

To be an effective chemical probe, a compound must exhibit high potency, selectivity, and a well-understood mechanism of action. If this compound meets these criteria for a particular biological target, it could be used to investigate the role of that target in health and disease. This can lead to a deeper understanding of fundamental biological processes and may even uncover new therapeutic targets for future drug discovery efforts. The development of fluorescently tagged or biotinylated versions of the compound could further enhance its utility as a probe for various biochemical and imaging applications.

Q & A

Q. What are the common synthetic routes for 3-Bromo-2-morpholinobenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For SNAr, bromine at the 3-position activates the ring for substitution by morpholine under basic conditions (e.g., K2CO3 in DMF at 80–100°C). Yield optimization requires careful control of stoichiometry (morpholine excess) and reaction time to avoid over-substitution . Alternative routes include Pd-catalyzed Buchwald-Hartwig amination using 3-bromo-2-fluorobenzonitrile and morpholine, though this requires specialized ligands (e.g., XPhos) and inert conditions . Flow chemistry, as demonstrated for analogous bromo-formylbenzoic acids, may improve reproducibility and scalability by enabling precise control of temperature and reagent mixing .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:

- NMR :

- IR : The nitrile stretch (C≡N) appears as a sharp peak at ~2230 cm⁻¹. Morpholine’s C-O-C asymmetric stretching is observed at ~1120 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ with isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density functional theory (DFT) calculations can model the compound’s electronic structure to predict sites for cross-coupling. For example:

- Frontier Molecular Orbitals : The LUMO (lowest unoccupied molecular orbital) localization near the bromine atom indicates susceptibility to nucleophilic attack in Suzuki-Miyaura couplings .

- Charge Distribution : Mulliken charges reveal electron-deficient regions, guiding the selection of catalysts (e.g., Pd(PPh₃)₄ for electron-poor substrates).

- Transition-State Modeling : Simulate Pd insertion into the C-Br bond to assess activation barriers, which correlate with experimental reaction rates .

Q. What strategies optimize the regioselectivity of this compound in heterocyclic synthesis?

Methodological Answer: Regioselectivity in reactions (e.g., cyclizations to form isoindolinones) depends on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。